

# Henatinib kinase inhibition spectrum

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## Compound Focus: Henatinib

CAS No.: 1239269-51-2

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## Henatinib Kinase Inhibition Profile

The table below summarizes the known quantitative data on **henatinib**'s kinase inhibition, based on an enzyme assay [1].

Target Kinase	Reported IC <sub>50</sub> (nM)	Experimental Notes
VEGFR-2 (KDR)	0.6	Primary target; highly potent inhibition [1].
c-Kit	3.3	Highly potent inhibition [1].
PDGFR	41.5	Potent inhibition [1].

**Henatinib** was discovered as a derivative of the multi-kinase inhibitor **Sunitinib** [1]. A 2025 virtual screening study identified **henatinib** as a potential c-Kit inhibitor, suggesting its spectrum may extend beyond the primary targets listed above [2].

## Functional Consequences & Preclinical Evidence

Research describes the functional anti-angiogenic and antitumor effects resulting from its kinase inhibition [1]:

- **Cellular Anti-angiogenic Activity:** In human umbilical vein endothelial cells (HUVECs), **henatinib** was reported to:
  - Markedly inhibit VEGFR-2 phosphorylation and its downstream signaling pathways.
  - Repress VEGF-stimulated cell proliferation, migration, and tubule formation.
- **In Vivo Antitumor Activity:** In human tumor xenograft models, **henatinib** was reported to cause regression or growth arrest of tumors [1].

## Development Status and Comparison

**Henatinib** has not advanced in clinical development. A Phase 1 clinical study in patients with advanced solid tumours was terminated, and the reasons are undisclosed [3]. Therefore, a meaningful clinical comparison with established multi-kinase inhibitors is not possible.

## Experimental Protocols for Profiling

The key experiments cited for **henatinib** rely on standard preclinical methods in kinase inhibitor development.

### 1. Enzyme Assay for IC<sub>50</sub> Determination

- **Objective:** To quantify the potency of a compound in inhibiting a purified kinase's enzymatic activity.
- **Typical Protocol:**
  - A purified kinase protein is incubated with ATP and a specific peptide substrate.
  - The reaction is carried out in the presence of varying concentrations of the inhibitor (**henatinib**).
  - Kinase activity is measured by detecting the amount of phosphorylated peptide product. A common method is a **mobility shift assay**, which separates phosphorylated and non-phosphorylated peptides based on charge using microfluidics capillary electrophoresis [4].
  - The **IC<sub>50</sub> value** (concentration that inhibits 50% of kinase activity) is calculated from the dose-response curve.

### 2. Cellular Target Engagement & Pathway Analysis

- **Objective:** To confirm that the inhibitor engages its target and blocks the intended signaling pathway in a live cell context.
- **Typical Protocol** (as inferred for **henatinib** in HUVECs) [1]:
  - Treat cells with the inhibitor.
  - Lyse the cells and extract proteins.

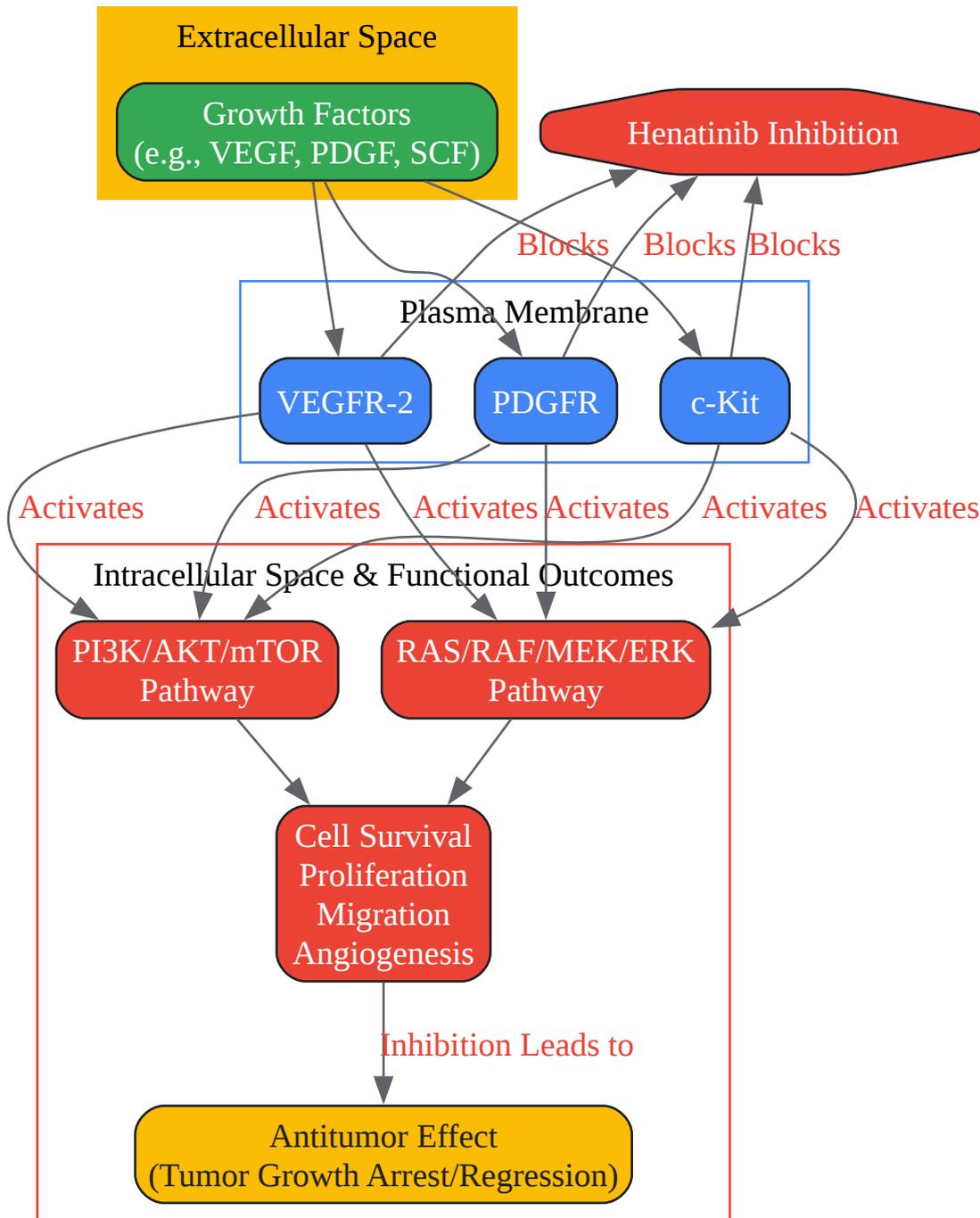
- Analyze the phosphorylation status of the target (e.g., VEGFR-2) and key downstream signaling proteins (e.g., in the MAPK or PI3K-AKT pathways) using techniques like **Western blotting** or immunoassays [5] [6].

### 3. Phenotypic Cellular Assays

- **Objective:** To measure the functional biological consequences of kinase inhibition.
- **Assays Used:**
  - **Proliferation Assay:** Measure cell numbers or metabolic activity after inhibitor treatment.
  - **Migration Assay:** Use a "scratch wound" or Boyden chamber to assess cell movement.
  - **Tubule Formation Assay:** Plate endothelial cells on Matrigel; inhibition of VEGFR-2 is expected to disrupt the formation of capillary-like tubule structures [1].

## Key Signaling Pathways of **Henatinib** Targets

The diagram below illustrates the primary signaling pathways impacted by **henatinib**'s inhibition of VEGFR-2, PDGFR, and c-Kit, which are all receptor tyrosine kinases (RTKs).



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This diagram shows how **henatinib**'s primary targets are receptor tyrosine kinases (RTKs) on the cell surface. By blocking these receptors, it inhibits two critical downstream signaling cascades: the **PI3K-AKT-mTOR pathway** (primarily involved in cell survival and growth) and the **RAS-RAF-MEK-ERK pathway**

(primarily involved in proliferation) [5] [6]. The combined inhibition of these pathways in endothelial and tumor cells leads to the observed anti-angiogenic and antitumor effects [1].

## Conclusion for Researchers

In summary, while preclinical data suggests **henatinib** is a potent multi-kinase inhibitor with a profile centered on VEGFR-2, c-Kit, and PDGFR, its discontinued clinical status limits its direct comparability to approved alternatives.

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